

1-methoxycyclohexene chemical properties and reactivity

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Compound of Interest

Compound Name: 1-Methoxycyclohexene

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **1-Methoxycyclohexene**

Abstract

1-Methoxycyclohexene is a versatile cyclic enol ether that serves as a valuable intermediate in organic synthesis. Its electron-rich double bond dictates its reactivity, making it susceptible to electrophilic attack and a key participant in various cycloaddition reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of **1-methoxycyclohexene**, intended for researchers, scientists, and professionals in drug development. The document details its physical and chemical characteristics, explores its primary modes of reactivity—including hydrolysis, electrophilic additions, and cycloadditions—and provides illustrative experimental protocols.

Chemical and Physical Properties

1-Methoxycyclohexene, also known as cyclohexanone methyl enol ether, is a colorless liquid. [1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	[2][3][4]
Molecular Weight	112.17 g/mol	[2][3][4]
Boiling Point	165.3 °C at 760 mmHg	[3][5]
Density	0.89 g/cm ³	[1][3]
Refractive Index	1.453	[1][3]
Flash Point	44.7 °C	[3][5]
CAS Number	931-57-7	[2][3][4]

Reactivity and Key Reactions

The reactivity of **1-methoxycyclohexene** is dominated by the enol ether functional group, which features an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent methoxy group. This electronic characteristic makes it highly reactive towards electrophiles.

Acid-Catalyzed Hydrolysis

In the presence of dilute aqueous acid, such as hydrochloric acid, **1-methoxycyclohexene** readily undergoes hydrolysis to yield cyclohexanone and methanol.[6] The reaction proceeds through a resonance-stabilized carbocation intermediate, which is attacked by water to form a hemiacetal.[6] This hemiacetal is unstable under acidic conditions and quickly decomposes to the final ketone product.[6] This reaction is a classic example of using an enol ether as a protecting group for a carbonyl.[6]

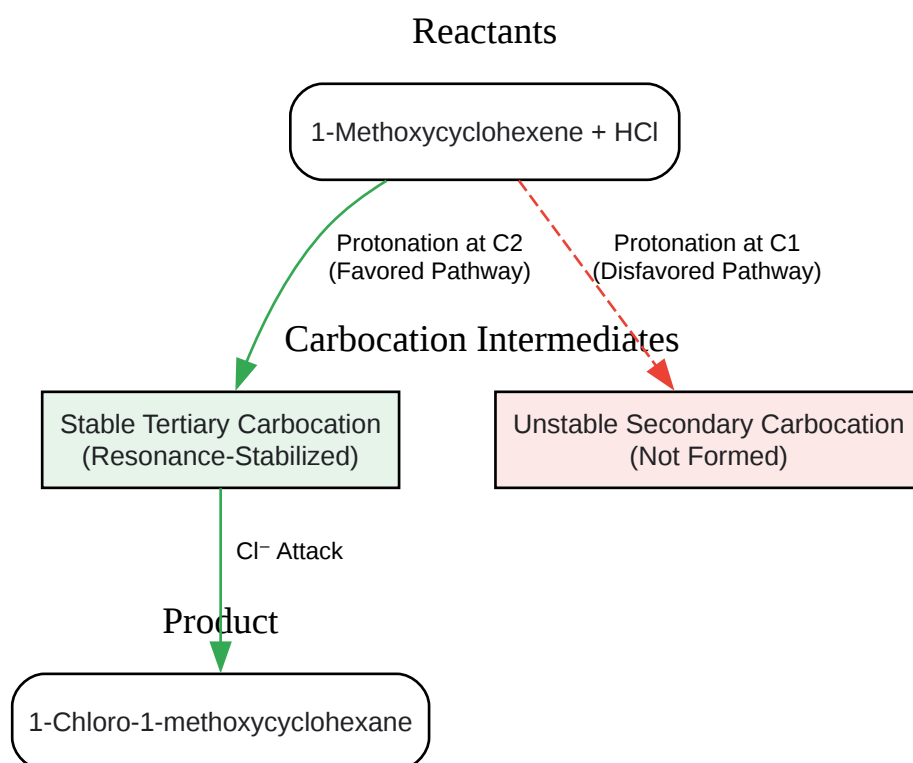


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Caption: Reaction pathway for the acid-catalyzed hydrolysis of **1-methoxycyclohexene**.

Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides, such as HCl, across the double bond of **1-methoxycyclohexene** proceeds with high regioselectivity to yield 1-chloro-1-methoxycyclohexane as the sole product.^{[7][8]} The reaction mechanism involves the protonation of the double bond at the carbon atom not bearing the methoxy group. This generates a tertiary carbocation that is significantly stabilized by the resonance contribution from the lone pair of electrons on the adjacent oxygen atom.^{[7][8]} The subsequent nucleophilic attack by the chloride ion on this stable carbocation leads to the observed product.^[7] The alternative secondary carbocation is not formed due to its much lower stability.^[7]



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Caption: Regioselectivity in the addition of HCl to **1-methoxycyclohexene**.

Cycloaddition Reactions

As an electron-rich alkene, **1-methoxycyclohexene** is an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions.^[9] In these reactions, it pairs with an electron-

poor diene, such as a tetrazine, to form a cyclic product.[9] This type of [4+2] cycloaddition is a powerful tool in bioorthogonal chemistry for applications like cellular labeling.[9] The reaction proceeds readily, often at room temperature, and is highly specific.[9]

Experimental Protocols

The following protocols are representative of the types of reactions that **1-methoxycyclohexene** undergoes.

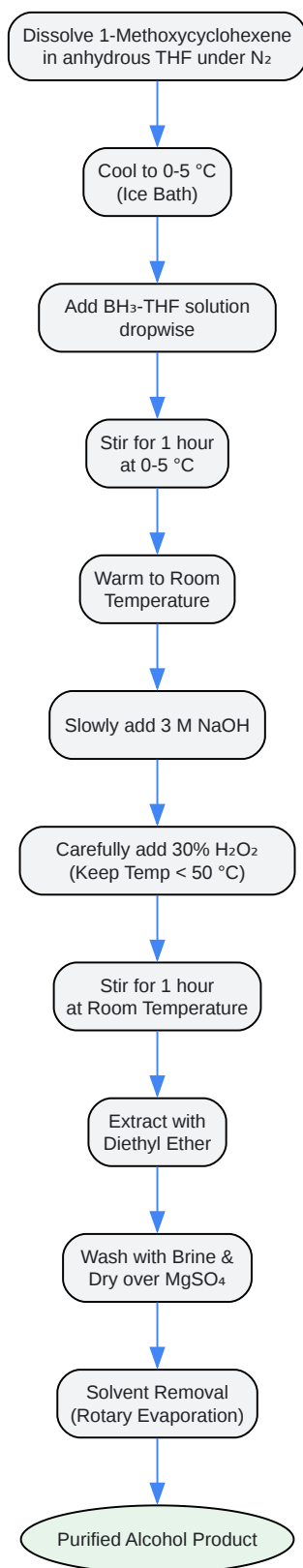
Protocol: Acid-Catalyzed Hydrolysis to Cyclohexanone

- Materials: **1-methoxycyclohexene**, dilute hydrochloric acid (e.g., 1 M HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve **1-methoxycyclohexene** (10 mmol) in a suitable volume of a co-solvent like tetrahydrofuran (20 mL) in a round-bottom flask.
 - Add an equal volume of 1 M aqueous HCl (20 mL) to the flask.
 - Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
 - Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude cyclohexanone.
 - The product can be purified further by distillation if necessary.

Protocol: Hydroboration-Oxidation

While this protocol is described for the similar substrate 1-methylcyclohexene, it illustrates a key reaction of substituted cyclohexenes.[\[10\]](#)[\[11\]](#) This two-step process achieves the anti-Markovnikov addition of water across the double bond.[\[12\]](#)[\[13\]](#)

- Materials: **1-methoxycyclohexene**, borane-tetrahydrofuran complex (BH₃-THF), 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF).
- Procedure:
 - Hydroboration: To a solution of **1-methoxycyclohexene** (10 mmol) in anhydrous THF (20 mL) under an inert atmosphere (argon or nitrogen) and cooled in an ice bath (0-5 °C), add a 1.0 M solution of BH₃-THF (11 mL, 11 mmol) dropwise. Stir the reaction at this temperature for 1 hour.[\[10\]](#)
 - Oxidation: Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 3 M aqueous NaOH (5 mL), followed by the careful, dropwise addition of 30% H₂O₂ (5 mL), ensuring the temperature does not exceed 50 °C.[\[10\]](#)
 - Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the alcohol product.[\[11\]](#)



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Caption: Experimental workflow for the hydroboration-oxidation of **1-methoxycyclohexene**.

Safety Information

1-Methoxycyclohexene is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[2]

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